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7aH-thieno[3,2-b]pyridin-7-one

Cat. No.: B12357200
M. Wt: 151.19 g/mol
InChI Key: LLXLYMIJSXJZLK-UHFFFAOYSA-N
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Description

Significance of Fused Thienopyridine Scaffolds in Organic Chemistry

Fused thienopyridine scaffolds are bicyclic heterocyclic systems that combine the structural features of thiophene (B33073) and pyridine (B92270). This fusion results in a unique electronic and structural framework that has proven to be a versatile scaffold in organic and medicinal chemistry. igi-global.comresearchgate.net The presence of both sulfur and nitrogen heteroatoms within the fused ring system imparts distinct properties, influencing factors such as solubility, lipophilicity, and the capacity for hydrogen bonding. igi-global.comigi-global.com These characteristics are crucial in the design of new molecules with specific functions.

The arrangement of the thiophene and pyridine rings can lead to several isomers, each with its own unique set of properties and potential applications. igi-global.comigi-global.com This structural diversity allows for fine-tuning of the molecule's characteristics, making thienopyridines attractive building blocks in the synthesis of more complex chemical entities. researchgate.net

Structural Isomerism and Tautomeric Considerations within the Thienopyridinone Family

The thienopyridinone family is characterized by the presence of a carbonyl group on the pyridine ring of the fused system. The position of this keto group, along with the fusion pattern of the two rings, gives rise to a number of structural isomers. For instance, besides the thieno[3,2-b]pyridine (B153574) system, other isomeric forms such as thieno[2,3-b]pyridine (B153569) and thieno[2,3-c]pyridine (B153571) exist. igi-global.com

The 7aH-Thieno[3,2-b]pyridin-7-one / Thieno[3,2-b]pyridin-7-ol (B25592) Tautomeric Equilibrium

A key feature of this compound is its ability to exist in tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium exists between the keto form (this compound) and the enol form (thieno[3,2-b]pyridin-7-ol). nih.gov This phenomenon is known as keto-enol tautomerism. The dominant form can be influenced by factors such as the solvent and the presence of other functional groups. This tautomerism is a critical consideration in its reactivity and interactions with other molecules. The IUPAC name for the keto form is 4H-thieno[3,2-b]pyridin-7-one. nih.gov

Historical Context and Evolution of Research on Thieno[3,2-b]pyridin-7-one Systems

Research into thienopyridine systems has a history stretching back over a century, with the first mention of thieno[2,3-b]pyridines appearing in 1913. igi-global.com However, the exploration of the thieno[3,2-b]pyridine scaffold and its derivatives, including the 7-one substituted compounds, has seen a more recent surge in interest. Early work focused on the fundamental synthesis and characterization of these novel heterocyclic systems. acs.org

Over the decades, advancements in synthetic methodologies and analytical techniques have enabled a more detailed investigation of their properties and potential applications. The development of new synthetic routes has allowed for the creation of a wide array of derivatives, each with tailored characteristics. researchgate.net This has paved the way for more in-depth studies into their chemical behavior and has expanded the scope of their use in various research fields.

Overview of Key Research Domains for this compound

The unique structural and electronic properties of this compound and its derivatives have made them valuable subjects of investigation across several scientific disciplines.

Key Research Areas:

Research DomainFocus of Investigation
Medicinal Chemistry The thienopyridine scaffold is a well-established pharmacophore. researchgate.net Derivatives of thieno[3,2-b]pyridin-7-one have been explored for their potential as inhibitors of various enzymes and receptors. For example, derivatives have been synthesized and evaluated as urotensin-II receptor antagonists and VEGFR-2 tyrosine kinase inhibitors. nih.govuminho.pt Other related thienopyridones have been investigated as AMPK activators and for their role in cancer research. mdpi.comnih.gov
Organic Synthesis This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its reactive sites, including the keto group and the aromatic rings, allow for a variety of chemical transformations, leading to the generation of diverse molecular architectures. mdpi.com
Materials Science The fused aromatic system of thienopyridines suggests potential applications in the development of new organic materials. Research in this area explores how the incorporation of this scaffold can influence the electronic and photophysical properties of materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B12357200 7aH-thieno[3,2-b]pyridin-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

7aH-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C7H5NOS/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4,7H

InChI Key

LLXLYMIJSXJZLK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CSC2C1=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 7ah Thieno 3,2 B Pyridin 7 One and Its Structural Analogs

De Novo Synthetic Approaches to the Thieno[3,2-b]pyridin-7-one Core

The construction of the bicyclic thieno[3,2-b]pyridin-7-one framework can be achieved through various strategies, broadly categorized into multi-step syntheses and more convergent one-pot or cascade reactions.

Multi-Step Synthesis Strategies

Multi-step syntheses often involve the sequential construction of the thiophene (B33073) and pyridine (B92270) rings. A common approach begins with a substituted thiophene precursor, followed by the annulation of the pyridine ring. For instance, the Gould-Jacobs reaction has been employed to construct the pyridine ring onto a pre-existing thiophene. This involves the condensation of an aminothiophene with a suitable three-carbon electrophile, followed by thermal cyclization to yield the thieno[3,2-b]pyridin-7-one core. igi-global.com

Another versatile multi-step approach involves the initial preparation of a substituted pyridine, which is then used to build the fused thiophene ring. For example, a 3-halopyridine can undergo a series of reactions, including Sonogashira coupling with an appropriate acetylene (B1199291) derivative, followed by a base- or metal-catalyzed cyclization to form the thiophene ring. researchgate.net

A notable multi-step synthesis of 7-hydroxythieno[3,2-b]pyridin-5(4H)-ones starts from β-substituted β-chloropropenonitriles. These precursors undergo a three-step sequence involving reaction with sodium sulfide, substitution with ethyl 4-chloroacetoacetate, and subsequent base-induced cyclization and hydrolysis to afford the final products in good yields.

One-Pot and Cascade Reactions for Ring System Construction

To improve synthetic efficiency, one-pot and cascade reactions have been developed for the direct construction of the thieno[3,2-b]pyridin-7-one system. These methods often involve a domino sequence of reactions where multiple bonds are formed in a single synthetic operation.

One such approach describes the one-pot synthesis of 7-hydroxythieno[3,2-b]pyridin-5(4H)-ones from β-substituted β-chloropropenonitriles. This process proceeds via a three-step, one-pot procedure involving reaction with sodium sulfide, followed by substitution with ethyl 4-chloroacetoacetate, and finally cyclization under basic conditions to yield the desired products.

Domino reactions initiated by a Thorpe-Ziegler cyclization have also been reported for the combinatorial synthesis of substituted thieno[3,2-b]pyridines. researchgate.net These reactions can be highly efficient in generating molecular diversity around the core scaffold. Furthermore, a one-pot, two-step procedure involving a Pd/Cu catalyzed Sonogashira coupling of a dihalopyridine with an alkyne, followed by treatment with a sulfur source like sodium sulfide, has been utilized to synthesize the thieno[3,2-b]pyridine (B153574) core. researchgate.net

Functionalization and Derivatization of the Thieno[3,2-b]pyridin-7-one Scaffold

Once the thieno[3,2-b]pyridin-7-one core is assembled, its further functionalization is crucial for modulating its physicochemical and biological properties. A variety of reactions, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-couplings, have been explored.

Electrophilic and Nucleophilic Substitution Reactions on the Core

The electronic nature of the thieno[3,2-b]pyridin-7-one system allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents and reaction conditions.

Electrophilic Substitution: Electrophilic aromatic substitution reactions typically occur on the electron-rich thiophene ring. For instance, bromination of thieno[3,2-b]pyridin-7-ol (B25592) has been shown to occur at the C6 position. vulcanchem.com Nitration of the thieno[3,2-b]pyridine system, often using a mixture of nitric acid and sulfuric acid, has been reported to introduce a nitro group at the 6-position. The presence of an electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but can activate it for nucleophilic attack. Friedel-Crafts reactions have been mentioned as a possibility for introducing alkyl or aryl groups, though specific examples on the 7aH-thieno[3,2-b]pyridin-7-one core are less common. smolecule.com

Electrophilic ReagentPosition of SubstitutionReference
Br₂C6 vulcanchem.com
HNO₃/H₂SO₄C6

Nucleophilic Substitution: The pyridine part of the scaffold, particularly when activated, is susceptible to nucleophilic attack. The 7-position of the thieno[3,2-b]pyridin-7-one core is frequently targeted for nucleophilic substitution. For example, 7-chlorothieno[3,2-b]pyridine, readily prepared from the corresponding 7-hydroxy compound, serves as a versatile precursor for introducing various nucleophiles. It can react with aminothiols to form thioether linkages. Similarly, amines and alcohols can displace the chloro group to furnish aminated and ether derivatives, respectively. abertay.ac.uk

NucleophilePosition of SubstitutionLeaving GroupReference
AminothiophenolsC7Cl
AminesC7Cl abertay.ac.uk
AlcoholsC7Cl abertay.ac.uk

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of the thieno[3,2-b]pyridin-7-one scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents. This typically involves the reaction of a halogenated thieno[3,2-b]pyridine derivative (e.g., at the 3-, 6-, or 7-position) with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org

Buchwald-Hartwig Amination: This reaction provides a direct route to N-arylated or N-alkylated aminothieno[3,2-b]pyridines. The coupling of a halogenated thieno[3,2-b]pyridine with an amine is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. This method has been successfully applied to introduce diverse amino functionalities at the 6-position. researchgate.net

Coupling ReactionPosition of FunctionalizationReactantsCatalyst SystemReference
SuzukiC3, C7(Hetero)arylboronic acidsPd catalyst researchgate.net
SuzukiC6Arylboronic acidsPd(dppf)Cl₂ semanticscholar.org
Buchwald-HartwigC6Aryl and heteroarylaminesPd catalyst/phosphine ligand researchgate.net

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions offer pathways to construct more complex polycyclic systems based on the thieno[3,2-b]pyridin-7-one framework.

[3+2] Cycloaddition: 1,3-Dipolar cycloaddition reactions have been explored with thienopyridine derivatives. For instance, the reaction of 6,7-dihydrothieno[3,2-c]pyridine (B124271) derivatives with 1,3-dipoles like nitrile oxides or nitrile imines leads to the formation of novel fused heterocyclic systems. researchgate.netacs.org

[4+2] Cycloaddition: While less common for the pre-formed thieno[3,2-b]pyridin-7-one, intramolecular Diels-Alder reactions have been utilized in the synthesis of related annulated pyridine systems. tandfonline.com

Annulation Reactions: Annulation strategies involve the building of a new ring onto the existing thieno[3,2-b]pyridine core. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ketones like acetone, in the presence of an acid catalyst, leads to the formation of a fused dihydropyrimidinone ring, resulting in a tetracyclic system. researchgate.net

Reaction TypeReactantsResulting StructureReference
[3+2] Cycloaddition6,7-Dihydrothieno[3,2-c]pyridine derivatives, Nitrile oxides/iminesFused tricyclic thienopyridines researchgate.net
Annulation3-Aminothieno[2,3-b]pyridine-2-carboxamides, AcetonePyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones researchgate.net

Green Chemistry Principles in Thienopyridinone Synthesis

The application of green chemistry principles to the synthesis of thienopyridinones aims to reduce the environmental impact of chemical processes. Key strategies include the use of energy-efficient methods, the development of one-pot multicomponent reactions, and the utilization of environmentally benign solvents and catalysts.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enhancing selectivity. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various thienopyridine scaffolds. For instance, a practical microwave-assisted C-H activation method has been reported for the synthesis of phenoxythieno[3,2-b]pyridines. researchgate.net Microwave irradiation has also been employed in the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, demonstrating the efficiency of this method. nih.gov Furthermore, a novel and efficient microwave-assisted route has been developed for the synthesis of 6-substituted-2,3,4-trihydropyrimido[1,2-c]-9,10,11,12-tetrahydrobenzo[b]thieno[3,2-e]pyrimidines in good yields. jst.go.jp The use of microwave heating under solvent-free conditions for the synthesis of amino-thieno[3,2-b]pyridines highlights the eco-friendly nature of this approach. researchgate.net

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and increase efficiency. The synthesis of 2-alkylsulphanil-4,6-diarylpyridine-3-carbonitriles, which are precursors for thieno[2,3-b]pyridines, can be achieved through a multi-component condensation of chalcones, malononitrile, alkyl halides, hydrogen sulfide, and N-methylmorpholine. nuph.edu.ua Another example is the one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines from aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile. rsc.org

Visible Light-Promoted Reactions:

Harnessing visible light as a renewable energy source for chemical transformations is a key aspect of green chemistry. A visible light-promoted protocol has been developed for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.com This method involves the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines in the presence of diorganyl diselenides, with blue LED light promoting the homolytic cleavage of the Se-Se bond at room temperature. tandfonline.com This approach avoids the need for high-energy thermal processes, aligning with the principle of designing for energy efficiency. tandfonline.com

Table 1: Examples of Green Chemistry Approaches in Thienopyridine Synthesis

Green Chemistry Principle Synthetic Approach Target Compound/Scaffold Reference
Energy Efficiency Microwave-Assisted C-H Activation Phenoxythieno[3,2-b]pyridines researchgate.net
Energy Efficiency Microwave-Assisted Synthesis N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives nih.gov
Atom Economy Multicomponent Condensation 2-Alkylsulphanil-4,6-diarylpyridine-3-carbonitriles nuph.edu.ua
Atom Economy One-Pot Multicomponent Reaction Pyrido[3',2':4,5]thieno[3,2-b]pyridines rsc.org

Chemo- and Regioselectivity in Synthetic Transformations

Achieving high levels of chemoselectivity and regioselectivity is crucial in the synthesis of complex molecules like this compound to ensure the desired isomer is formed. nih.gov This involves controlling which functional groups react and at which position of the molecule.

Regioselective Cyclization Reactions:

The formation of the thieno[3,2-b]pyridine core often relies on a key cyclization step. The regioselectivity of this cyclization determines the final isomeric structure. For instance, the synthesis of thieno[2,3-c]pyran-7-ones, indolo[2,3-c]pyran-1-ones, and indolo[3,2-c]pyran-1-ones has been achieved with high regioselectivity through a tandem Stille/heterocyclization reaction. mdpi.com In another example, copper(I) iodide-mediated tandem coupling-oxacyclization of heteroaromatic β-iodo-α,β-unsaturated carboxylic acids with terminal alkynes affords selectively 6-endo-dig cyclization products. acs.orgnih.gov The Thorpe-Ziegler cyclization of substituted 2-alkylsulphanil-pyridines with a labile hydrogen atom in the SCH2 fragment also proceeds with high regioselectivity to form the corresponding thieno[2,3-b]pyridine (B153569). nuph.edu.ua

Chemoselective Transformations:

Chemoselectivity is the preferential reaction of a chemical reagent with one of two or more different functional groups. In the synthesis of thienopyridinone analogs, chemoselective reactions are often employed to modify specific parts of the molecule without affecting other reactive sites. A highly chemoselective cascade Wolff rearrangement/acylation reaction has been developed for the synthesis of 4-hydroxy-pyrazolo[3,4-b]pyridin-6-ones. researchgate.net This reaction proceeds without any catalyst and offers high functional group compatibility. researchgate.net Electrosynthesis using rapid alternating polarity has also been shown to be a powerful method for achieving chemoselectivity in the reduction of carbonyl compounds, a common transformation in the synthesis of complex molecules. nih.gov Furthermore, a chemoselective, one-pot synthesis of coumarin-based cyclopenta[c]pyrans has been demonstrated through a base-mediated cascade reaction, highlighting the potential for developing highly selective synthetic routes. rsc.org

Table 2: Control of Selectivity in Thienopyridine and Analog Synthesis

Selectivity Type Reaction Key Features Resulting Scaffold Reference
Regioselective Tandem Stille/Heterocyclization Selective formation of the desired heterocyclic ring system. Thieno[2,3-c]pyran-7-ones mdpi.com
Regioselective Copper-Mediated Tandem Coupling-Oxacyclization Selective 6-endo-dig cyclization. Thieno[2,3-c]pyran-7-one acs.orgnih.gov
Regioselective Thorpe-Ziegler Cyclization Intramolecular interaction with the vicinal cyano group. Thieno[2,3-b]pyridine nuph.edu.ua
Chemoselective Cascade Wolff Rearrangement/Acylation Catalyst-free, high functional group compatibility. 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones researchgate.net
Chemoselective Electrosynthesis with Rapid Alternating Polarity Precise redox control for selective carbonyl reduction. General applicability nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Phenoxythieno[3,2-b]pyridines
N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine
6-substituted-2,3,4-trihydropyrimido[1,2-c]-9,10,11,12-tetrahydrobenzo[b]thieno[3,2-e]pyrimidines
Amino-thieno[3,2-b]pyridines
2-Alkylsulphanil-4,6-diarylpyridine-3-carbonitriles
Pyrido[3',2':4,5]thieno[3,2-b]pyridines
2-Aryl-(3-organoselanyl)thieno[2,3-b]pyridines
Thieno[2,3-c]pyran-7-one
Indolo[2,3-c]pyran-1-one
Indolo[3,2-c]pyran-1-one
Thieno[2,3-b]pyridine
4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones

Advanced Spectroscopic and Structural Characterization Studies of 7ah Thieno 3,2 B Pyridin 7 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity, configuration, and conformational dynamics of 7aH-thieno[3,2-b]pyridin-7-one. copernicus.orgauremn.org.br A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals within the thienopyridinone scaffold.

The analysis of NMR spectra provides critical information on the molecule's conformation in solution. beilstein-journals.org For instance, the presence of a single set of sharp signals in ¹H and ¹³C NMR spectra suggests a molecule with a single dominant conformation or one undergoing rapid conformational exchange on the NMR timescale. copernicus.org Conversely, the appearance of doubled peaks can indicate slow rotation around a specific bond, leading to distinct, observable rotamers. copernicus.org For derivatives of this compound, hindered rotation around bonds connecting substituents to the core can be studied using variable temperature (VT) NMR experiments.

The relative configuration of stereocenters in chiral derivatives is determined through the analysis of scalar (J) coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation, providing crucial information about the geometry of the molecule. auremn.org.br NOE correlations reveal through-space proximities between protons, helping to establish the relative arrangement of atoms and substituents in the three-dimensional structure. hku.hk Advanced techniques like J-based configurational analysis (JBCA) can be employed to determine the relative configuration of complex acyclic systems in derivatives. nih.gov

Table 1: Representative NMR Data for the Thieno[3,2-b]pyridine (B153574) Core

NucleusSignal TypeTypical Chemical Shift (δ, ppm)Key Correlations (2D NMR)
¹HAromatic7.0 - 8.5COSY with adjacent aromatic protons; HMBC to carbons in both rings.
¹HN-H (Pyridinone)10.0 - 13.0HMBC to carbonyl carbon and other carbons in the pyridine (B92270) ring.
¹³CC=O (Pyridinone)160 - 175HMBC from N-H proton and adjacent aromatic protons.
¹³CAromatic C-H110 - 140HSQC to directly attached proton.
¹³CAromatic Quaternary120 - 160HMBC from nearby protons.

Note: Chemical shifts are highly dependent on substitution and solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of this compound, providing an exact mass measurement that validates its molecular formula. The calculated exact mass for the molecular formula C₇H₅NOS is 151.00918496 Da. nih.gov HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can measure the mass of the molecular ion with high precision (typically within 5 ppm), allowing for the unambiguous determination of the elemental composition. rsc.org Analysis of a reference standard by LC-ESI-QTOF mass spectrometry showed a precursor ion [M+H]⁺ at an m/z of 152.0165, which corresponds to the expected molecular formula. nih.govmassbank.eu

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to investigate the structural backbone of the molecule by analyzing its fragmentation pathways. researchcommons.org Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) generates a series of fragment ions that are characteristic of the thienopyridinone core. massbank.eu The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and its derivatives in complex mixtures. Common fragmentation pathways for this class of compounds include the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and cleavage of the thiophene (B33073) or pyridine rings.

Table 2: Predicted and Observed Ions for this compound in HRMS

Ion SpeciesCalculated m/zObserved m/zAdduct
C₇H₅NOS151.0092-[M]
C₇H₆NOS⁺152.0165152.0165[M+H]⁺
C₇H₄NOS⁻150.0019-[M-H]⁻
C₇H₅NNaOS⁺173.9984-[M+Na]⁺

Data sourced from PubChem and MassBank. nih.govmassbank.euuni.lu

The analysis of the MS/MS spectrum reveals key structural fragments. For example, a primary loss of 28 Da from the precursor ion would suggest the elimination of carbon monoxide from the pyridinone ring, a characteristic fragmentation for such lactam systems. Subsequent fragmentations can help to piece together the core structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups and probe the molecular structure of this compound. ksu.edu.saedinst.com Together, they provide a detailed vibrational fingerprint of the molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in bonds with a changing dipole moment. edinst.com The IR spectrum of this compound is characterized by several key absorption bands. A strong, prominent band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring is expected in the region of 1650-1700 cm⁻¹. mdpi.com The N-H stretching vibration of the lactam appears as a broader band, typically in the 3200-3400 cm⁻¹ range. mdpi.comarabjchem.org Other significant peaks include C-H stretching of the aromatic rings and vibrations associated with the C-S bond of the thiophene moiety.

Raman spectroscopy is based on the inelastic scattering of monochromatic light and is particularly sensitive to vibrations that cause a change in the polarizability of the molecule, such as those of non-polar, symmetric bonds. ksu.edu.saedinst.com It is therefore highly effective for analyzing the skeletal vibrations of the fused aromatic rings and the C-S bond within the thiophene ring. chula.ac.th For this compound, Raman spectroscopy would complement the IR data by providing strong signals for the C=C bonds within the rings and other symmetric vibrations. edinst.com

Table 3: Key Vibrational Modes for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Description
N-H StretchIR3200 - 3400Stretching of the amide N-H bond in the pyridinone ring.
Aromatic C-H StretchIR, Raman3000 - 3100Stretching of the C-H bonds on the thiophene and pyridine rings.
C=O StretchIR1650 - 1700Strong absorption from the carbonyl group of the lactam. mdpi.com
C=C/C=N StretchIR, Raman1400 - 1650Skeletal vibrations of the fused aromatic rings.
C-S StretchRaman, IR600 - 800Vibration of the carbon-sulfur bond in the thiophene ring.

Spectroscopic data for thieno[3,2-b]pyridin-7-ol (B25592) is available on PubChem. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. researchgate.net This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high accuracy. rsc.org For novel thienopyridine derivatives, single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. urfu.ru

The crystal structure reveals not only the molecule's conformation but also its packing arrangement within the crystal lattice. researchgate.net This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking interactions between the fused aromatic rings. rsc.org These non-covalent forces dictate the supramolecular architecture and influence the material's physical properties. For this compound, X-ray analysis would definitively establish the tautomeric form (keto vs. enol) present in the solid state and the planarity of the fused ring system. Studies on related thienopyridine derivatives have successfully used this method to elucidate their molecular and crystal structures in detail. researchgate.netmdpi.com

Table 4: Expected Structural Parameters from X-ray Crystallography

ParameterDescriptionExpected Value Range
C=O Bond LengthLength of the carbonyl double bond.1.22 - 1.25 Å
C-N Bond LengthLength of the amide C-N bond in the ring.1.35 - 1.40 Å
C-S Bond LengthLength of the C-S bonds in the thiophene ring.1.70 - 1.75 Å
Dihedral AnglesTorsion angles defining the planarity of the fused ring system.Close to 0° or 180° for a planar system.
H-Bond Distance (N-H···O=C)Distance between hydrogen bond donor and acceptor atoms.2.8 - 3.2 Å

Values are typical for related heterocyclic structures.

Advanced Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are vital for both the isolation and the quantitative analysis of this compound and its derivatives.

For purification, especially after chemical synthesis, preparative column chromatography using a solid stationary phase like silica (B1680970) gel is commonly employed. urfu.ru This method separates the target compound from unreacted starting materials, by-products, and other impurities based on differences in polarity, allowing for the isolation of the pure substance. The choice of solvent system (mobile phase) is optimized to achieve efficient separation. rsc.org

Quantitative analysis is achieved by creating a calibration curve from a series of standards of known concentration. jasco-global.comanalis.com.my The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its exact concentration. researchgate.net This validated HPLC method is crucial for quality control and for any studies requiring precise concentration measurements.

Table 5: Typical Parameters for an Analytical HPLC Method

ParameterDescriptionTypical Setting
ColumnStationary PhaseReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) innovationtoimpact.org
Mobile PhaseEluentIsocratic or gradient mixture of Acetonitrile (B52724) and Water analis.com.my
Flow RateSpeed of mobile phase1.0 mL/min innovationtoimpact.org
DetectionWavelength for UV detector220 - 280 nm (determined by UV-Vis spectrum)
Injection VolumeAmount of sample introduced10 - 20 µL
Column TemperatureOperating temperatureAmbient or controlled (e.g., 40 °C) massbank.eu

Computational Chemistry and Theoretical Investigations of 7ah Thieno 3,2 B Pyridin 7 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, molecular geometry, and reactivity of 7aH-thieno[3,2-b]pyridin-7-one and its analogs.

Density Functional Theory (DFT) Studies on Ground State Properties

Typical ground-state properties calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Energies: Calculating the total energy of the molecule in its ground electronic state.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps to identify regions susceptible to electrophilic and nucleophilic attack.

PropertyDescriptionTypical Application for Thienopyridinones
Optimized GeometryLowest energy conformation of the molecule.Provides bond lengths, bond angles, and dihedral angles for the stable structure.
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP)Shows the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.Identifies potential sites for hydrogen bonding and other non-covalent interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy conformations. For derivatives of this compound, particularly those with flexible side chains, this analysis is critical for understanding their biological activity. By systematically rotating rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated. This "energy landscape" reveals the most stable conformers and the energy barriers between them. This information is vital for molecular docking studies, as the bioactive conformation of a ligand is often a low-energy conformer.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the characterization of newly synthesized compounds. For thieno[2,3-b]pyridine (B153569) derivatives, which are structurally similar to the title compound, experimental characterization has been reported using FT-IR, 1H-NMR, and 13C-NMR spectroscopy. Theoretical calculations can complement this experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated shifts with experimental data, the proposed structure of a synthesized compound can be validated.

IR Frequencies: The calculation of vibrational frequencies using quantum chemical methods can predict the infrared (IR) spectrum of a molecule. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For example, in a study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, IR spectroscopy was used to identify characteristic vibrational frequencies such as N-H, C=O, and C-F stretches nih.gov.

Spectroscopic TechniqueCalculated ParameterSignificance in Structural Elucidation
1H and 13C NMRChemical Shifts (δ)Provides information about the chemical environment of individual protons and carbon atoms.
IR SpectroscopyVibrational Frequencies (cm-1)Identifies the presence of specific functional groups within the molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This approach can be applied to understand the synthesis of this compound and its derivatives, as well as their reactions. For example, understanding the mechanism of action of thienopyridine-based inhibitors can be aided by computational studies that explore their interactions with biological targets at a quantum mechanical level.

In Silico Modeling of Molecular Interactions and Binding Affinities

In silico methods are instrumental in drug discovery and development for predicting how a ligand, such as a this compound derivative, will interact with a biological target.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. For instance, molecular docking studies have been performed on thieno[2,3-c]pyridine (B153571) derivatives to understand their binding towards the Hsp90 protein nih.gov. Similarly, docking has been used to study the interaction of thieno[2,3-b]pyridine derivatives with the main protease of SARS-CoV-2 tandfonline.com.

Lack of Specific Computational Data for this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the computational chemistry data for the specific compound, this compound, and its tautomer, 4H-thieno[3,2-b]pyridin-7-one.

Despite the importance of theoretical and computational investigations in understanding the electronic structure and reactivity of heterocyclic compounds, no dedicated studies presenting key molecular descriptors for this compound could be located. The user's request for an article detailing the prediction of molecular descriptors relevant to reactivity and biological interactions, including data on Frontier Molecular Orbitals (HOMO-LUMO), Mulliken charges, and Molecular Electrostatic Potential (MEP), cannot be fulfilled with scientifically accurate and specific information for this particular molecule.

While general information regarding the thieno[3,2-b]pyridine (B153574) scaffold exists, and numerous computational studies have been performed on its various derivatives, these data are not directly transferable to the 7-oxo substituted compound . The electronic properties and, consequently, the reactivity and potential biological interactions are highly dependent on the specific substitution pattern of the core structure.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of molecules. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial for these predictions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy corresponds to its electron-accepting capability. The energy gap between these two orbitals is a critical parameter for determining molecular stability and reactivity. However, without specific computational studies on this compound, any discussion of these properties would be purely speculative.

Therefore, due to the absence of specific computational research and the strict requirement to focus solely on this compound, it is not possible to generate the requested article with the specified detailed and scientifically accurate data tables. Further theoretical studies are required to elucidate the specific molecular descriptors and electronic properties of this compound.

Reactivity, Mechanistic Organic Chemistry, and Transformational Pathways

Investigation of Ring-Opening and Ring-Closure Mechanisms

The construction of the thieno[3,2-b]pyridin-7-one core often involves sophisticated ring-closure reactions. One notable method is the regioselective BOP-promoted aza-[3+3] cycloaddition. nih.gov This reaction proceeds through a stepwise mechanism rather than a concerted one. The process is initiated by a C-1,4 conjugate addition, which is then followed by an intramolecular amide coupling to form the six-membered pyridinone ring. nih.govresearchgate.net This 'head-to-tail' annulation efficiently builds the heterocyclic framework from acyclic precursors like thiophen-3-amines and α,β-unsaturated carboxylic acids. nih.govresearchgate.net

Conversely, studies on the ring-opening of related P-N containing heterocyclic systems, such as 1-phospha-2-azanorbornenes, have shown that the cleavage of specific bonds can be reversible. mdpi.com In these cases, the evaporation of a solvent can lead to a ring-closing reaction, reforming the original heterocyclic structure. mdpi.com While specific studies detailing the ring-opening mechanisms for 7aH-thieno[3,2-b]pyridin-7-one are not extensively documented, the principles observed in similar heterocyclic systems suggest that the stability of the bicyclic framework is a critical factor governing the equilibrium between open and closed forms.

Rearrangement Reactions Involving the Thienopyridinone Framework

Currently, the scientific literature does not provide significant examples of rearrangement reactions specifically involving the this compound framework. The inherent stability of this fused aromatic system generally disfavors skeletal rearrangements under common reaction conditions. Further research, potentially utilizing computational modeling or exploring reactions under high-energy conditions, may uncover novel rearrangement pathways.

Acid-Base Catalyzed Transformations

While the synthesis of thieno[3,2-b]pyridinone derivatives may involve the use of acids or bases as reagents or catalysts, detailed mechanistic studies focusing on acid-base catalyzed transformations of the core this compound structure are limited. The pyridinone moiety contains both acidic (N-H) and basic (carbonyl oxygen, pyridine (B92270) nitrogen) sites, suggesting a rich potential for acid-base chemistry that remains to be fully explored.

Radical Scavenging and Antioxidant Mechanisms

Derivatives of the thieno[3,2-b]pyridine (B153574) scaffold have been identified as potent radical scavengers and antioxidants. nih.govresearchgate.net The mechanisms by which these molecules neutralize free radicals are crucial to their function and can proceed through different pathways.

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant molecule to a free radical, thereby neutralizing it. The low oxidation potentials observed in some aminodiarylamine derivatives of thieno[3,2-b]pyridine are strong indicators of a thermodynamically favorable SET process. nih.govresearchgate.net By donating an electron, the thienopyridine derivative becomes a radical cation, which is typically more stable and less reactive than the initial free radical. The efficiency of this pathway is directly related to the ease of oxidation of the antioxidant molecule.

The Hydrogen Atom Transfer (HAT) mechanism is another primary pathway for radical scavenging. nih.govunito.it In this process, the antioxidant donates a hydrogen atom to the free radical, quenching its reactivity. nih.gov The feasibility of the HAT mechanism is determined by the bond dissociation enthalpy (BDE) of the hydrogen-donating bond (e.g., N-H or O-H) on the antioxidant. A lower BDE facilitates the transfer of the hydrogen atom. For thieno[3,2-b]pyridin-7-one derivatives, particularly those with amino or hydroxyl substituents, the N-H or O-H bonds are the most likely sites for hydrogen atom donation to a radical species. nih.gov

The antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series has been quantified through various assays, as detailed in the table below.

DerivativeAssayEC50 (µM)
Aminodi(hetero)arylamine (ortho-amino, para-methoxy)Radical Scavenging Activity (RSA)63
Aminodi(hetero)arylamine (ortho-amino, para-methoxy)Reducing Power (RP)33
Aminodiarylamine (para-amino)β-carotene-linoleate system41
Aminodiarylamine (para-amino)TBARS Inhibition7
Trolox (Standard)TBARS Inhibition> 7

This table presents the half-maximal effective concentration (EC50) for different thieno[3,2-b]pyridine derivatives in various antioxidant assays, with lower values indicating higher potency. Data sourced from studies on aminodiarylamines of the thieno[3,2-b]pyridine series. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Thieno 3,2 B Pyridin 7 One Derivatives

Systematic Probing of Substituent Effects on Molecular Function

Systematic modifications of the thieno[3,2-b]pyridine (B153574) scaffold have elucidated the significant impact of substituents on molecular activity. Studies on derivatives targeting the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) and the urotensin-II (UT) receptor provide clear examples of these effects.

For mGlu5 negative allosteric modulators, substitutions on the pyridine (B92270) portion of the thieno[3,2-b]pyridine core were explored. Attaching a 5-fluoropyridyl amide to the core resulted in a compound with an IC50 of 61 nM. acs.org Moving the fluoro substituent to the 6-position of the pyridine amide led to a significant decrease in potency (IC50 = 1.1 μM). acs.org Conversely, replacing the 6-fluoro with a methyl group enhanced potency threefold (IC50 = 22 nM). acs.org This indicates a sensitivity to the electronic and steric properties of substituents at the 6-position of the pyridine amide. Further substitutions directly on the thieno[3,2-b]pyridine ring itself were found to be detrimental, resulting in a loss of potency. acs.org

In the context of urotensin-II receptor antagonists, SAR studies focused on the thieno[3,2-b]pyridinyl urea (B33335) derivatives. Optimization of substituents on both the core scaffold and a connected piperidinyl moiety led to the identification of a highly potent antagonist with an IC50 value of 13 nM, which featured a p-fluorobenzyl group. nih.gov

Another study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates investigated the impact of various aryl and heteroaryl groups at the 3-position of the thiophene (B33073) ring. The nature of this substituent was shown to be a key determinant of the compounds' antitumor activity. mdpi.com

The following table summarizes the effects of various substituents on the activity of thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 inhibitors. acs.org

CompoundSubstituent on Pyridine AmideIC50 (hmGlu5)
19aB 5-fluoro61 nM
19aC 6-fluoro1.1 μM
19aD 6-methyl22 nM

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Identification of Key Structural Determinants for Molecular Recognition

Molecular recognition of thieno[3,2-b]pyridine derivatives by their biological targets is governed by several key structural features. The thieno[3,2-b]pyridine core itself often serves as a crucial scaffold, providing a rigid framework for the optimal orientation of pharmacophoric groups.

In the development of mGlu5 inhibitors, the heteroatom in an ether-containing headgroup attached to the core was found to be essential. When a cyclopentyl group was substituted for a tetrahydrofuranyl group, a drastic loss of potency was observed (IC50 > 10 μM), highlighting the importance of the oxygen atom for molecular recognition. acs.org The position of the nitrogen atom within the pyridine ring is also critical, as demonstrated by the failure of other nitrogen-containing heterocycles like pyridazine, pyrazine, and pyrimidine (B1678525) to serve as effective core replacements. acs.org

For kinase inhibitors, the thieno[3,2-b]pyridine scaffold has been identified as an attractive template. Its weak interaction with the kinase hinge region allows for diverse binding modes that are anchored in the kinase back pocket, which can lead to high kinome-wide selectivity. researchgate.net This suggests that the primary role of the scaffold is to correctly position substituents for specific interactions in less conserved regions of the ATP-binding site, rather than forming strong, canonical hinge-binding interactions itself. researchgate.net

Studies on urotensin-II receptor antagonists have also reinforced the importance of the specific arrangement of substituents around the thieno[3,2-b]pyridinyl core to achieve high potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for 7aH-thieno[3,2-b]pyridin-7-one were not found, studies on the isomeric thieno[2,3-b]pyridinone scaffold provide valuable insights into the methodologies and potential applications of QSAR in this chemical space. These studies have successfully correlated structural properties with biological activity, offering a quantitative interpretation of SAR data.

For a series of thieno[2,3-b]pyridinones acting as antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, QSAR calculations provided a consistent interpretation for the potencies of most compounds. researchgate.netnih.gov A Hansch analysis was used to create a correlation between calculated and observed activities (pKi values), which helped in understanding the electronic and steric requirements for binding. researchgate.net

Another QSAR study on thieno[2,3-b]pyridinones as glycine antagonists focused on the impact of ortho-substituted aryl moieties at the 5-position. mdpi.com This analysis revealed an inverse relationship between the size of the ortho-substituent and binding affinity, quantitatively confirming that steric hindrance, which increases the torsion angle between the core and the aryl ring, is detrimental to activity. mdpi.com

Computational studies on the related thieno[3,2-d]pyrimidin-4(3H)-one scaffold have employed 3D-QSAR methods like Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to explore features responsible for potency and selectivity. rsc.org These models provide 3D contour maps that visualize favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions, guiding the design of new, more potent analogues. rsc.org

Bioisosteric Replacements and Their Influence on Activity Profiles

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The thieno[3,2-b]pyridine nucleus has been successfully employed as a bioisostere for other aromatic and heteroaromatic systems.

In the pursuit of novel mGlu5 NAMs, the thieno[3,2-b]pyridine core was identified as a competent bioisosteric replacement for a previously reported picolinamide (B142947) core. acs.org This swap, in combination with other optimized groups, led to the development of a highly potent compound (19aB, IC50 = 61 nM). acs.org Conversely, attempts to replace the thieno[3,2-b]pyridine core with other heterocycles demonstrated the unique suitability of this scaffold. Replacing it with a quinoline (B57606) core resulted in a modestly potent analogue, while introducing a second nitrogen atom to create a thieno[3,2-d]pyrimidine (B1254671) led to a significant loss of potency. acs.org

Studies on the isomeric thieno[2,3-b]pyridinone system originated from a bioisosteric exchange of the benzene (B151609) ring in 3-phenyl-4-hydroxyquinolin-2(1H)-one with a thiophene ring. researchgate.netnih.gov This benzene-to-thiophene swap resulted in a compound with comparable potency to the parent quinolinone, validating the approach and opening a new avenue for antagonist development. nih.gov However, a subsequent attempt to replace a phenyl substituent with a 2-thienyl residue resulted in a loss of potency. nih.gov

The following table illustrates the effect of bioisosteric replacement of the central core on mGlu5 inhibitory activity. acs.org

Core ScaffoldAmide TailIC50 (hmGlu5)
Thieno[3,2-b]pyridine 4-methylthiazole15 nM (for 19aA )
Quinoline 4-methylthiazole192 nM (for 19fA )
Thieno[3,2-d]pyrimidine 4-methylthiazole1.2 μM (for 27fA )

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Conformational Flexibility and its Role in Biological Interactions

The importance of stereochemistry, a direct consequence of conformational constraints, was highlighted in the SAR of mGlu5 NAMs. The derivative with an (R)-tetrahydrofuranyl enantiomer was 36-fold more potent than the corresponding (S)-enantiomer (IC50 = 15 nM vs. 543 nM). acs.org This stark difference indicates that the receptor's binding pocket has a specific three-dimensional geometry that preferentially accommodates one conformation. Similarly, increasing steric bulk or expanding the ring size of this ether headgroup was not tolerated, suggesting that a precise conformational fit is required for optimal activity. acs.org

In related heterocyclic systems, the role of conformation has also been explicitly studied. For thieno[2,3-b]pyridinone derivatives, decreased activity was observed for compounds with ortho-substituted aryl moieties. This was attributed to unfavorable steric interactions that increase the torsion angle between the thienopyridinone system and the aryl substituent, disrupting the planar conformation likely required for effective binding. mdpi.com Furthermore, studies on thieno[3,2-d]pyrimidinone inhibitors have utilized conformationally restrained analogues to probe the bioactive conformation, confirming that a specific geometry is favored in the active site of the target enzyme. nih.gov These findings underscore the principle that controlling conformational flexibility is a key aspect of designing potent and selective ligands based on the thienopyridine scaffold.

Molecular Mechanisms of Biological Target Interaction Non Clinical Focus

Enzymatic Inhibition Studies and Kinetic Analysis

Derivatives of the thieno[3,2-b]pyridine (B153574) core have been extensively studied as inhibitors of various enzymes, demonstrating significant potential in modulating key biological pathways.

The thieno[3,2-b]pyridine scaffold has emerged as an attractive template for the development of highly selective protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular processes, and their aberrant activity is often implicated in diseases like cancer. nih.govnih.gov

Thieno[3,2-b]pyridine-based compounds typically function as ATP-competitive inhibitors. nih.gov However, their interaction with the kinase hinge region is often weak, which allows for varied and profound binding modes that contribute to high selectivity across the kinome. nih.gov Unlike many kinase inhibitors that mimic ATP, these compounds can be designed to anchor in the back pocket of the kinase, providing a distinct mechanism of inhibition. nih.gov

Research has identified derivatives of this scaffold that selectively target several protein kinases:

Haspin Kinase: A highly selective inhibitor, MU1920, has been developed based on the thieno[3,2-b]pyridine pharmacophore, serving as a quality chemical probe for studying Haspin's role in mitosis. nih.gov

Src Kinase: Certain 2-heteroaryl substituted 7-amino-thieno[3,2-b]pyridine-6-carbonitriles have been shown to inhibit the non-receptor tyrosine kinase Src, which is often overactivated in cancer. researchgate.net

VEGFR-2 and c-Met: Substituted 7-arylethers of thieno[3,2-b]pyridine have demonstrated inhibitory activity against both VEGFR-2 and c-Met, two receptor tyrosine kinases implicated in angiogenesis. researchgate.net

The versatility of the thieno[3,2-b]pyridine core allows for the development of inhibitors targeting a range of kinases, including under-explored ones like the cyclin-dependent kinase-like (CDKL) family. nih.gov

Table 1: Thieno[3,2-b]pyridine Derivatives as Protein Kinase Inhibitors

Compound Class Target Kinase(s) Mechanism of Action
General Thieno[3,2-b]pyridines Haspin, CDKLs ATP-competitive, back-pocket anchoring nih.gov
7-Amino-thieno[3,2-b]pyridine-6-carbonitriles Src Non-receptor tyrosine kinase inhibition researchgate.net
7-Arylethers of thieno[3,2-b]pyridine VEGFR-2, c-Met Receptor tyrosine kinase inhibition researchgate.net

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.govvnu.edu.vn Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The AChE enzyme possesses a dual binding site: a catalytic active site (CAS) located at the base of a deep gorge and a peripheral anionic site (PAS) near the gorge entrance. vnu.edu.vn Inhibitors that can simultaneously bind to both sites are considered to have significant therapeutic potential. nih.gov

While research directly on 7aH-thieno[3,2-b]pyridin-7-one is limited, studies on the isomeric thieno[2,3-b]pyridine (B153569) scaffold have identified potent AChE inhibitors. Various amine derivatives of thieno[2,3-b]pyridine were synthesized as analogs of the drug tacrine and evaluated for their ability to inhibit both AChE and its related enzyme, butyrylcholinesterase (BChE). researchgate.net

Kinetic studies revealed that these compounds act as competitive inhibitors of AChE. nih.gov The most potent derivatives demonstrated significant inhibitory activity, with IC₅₀ values in the low micromolar range.

Table 2: Cholinesterase Inhibition by Lead Thieno[2,3-b]pyridine Amine Derivatives

Compound Target Enzyme IC₅₀ (µM)
5e Acetylcholinesterase (AChE) 1.55 researchgate.net
5d Butyrylcholinesterase (BChE) 0.23 researchgate.net

Molecular docking studies further elucidated the interaction, suggesting that these inhibitors can span the active site gorge to interact with key residues at both the catalytic and peripheral sites, confirming their potential as dual binding site inhibitors. researchgate.net

Receptor Ligand Binding and Signal Transduction Pathways

Beyond direct enzymatic inhibition, thienopyridine derivatives have been shown to interact with specific receptors, thereby modulating cellular signal transduction pathways.

Phospholipase C (PLC) Inhibition: The thieno[2,3-b]pyridine class of compounds was initially identified through virtual screening as potential inhibitors of PLC isoforms. nih.gov PLC enzymes are crucial components of signal transduction cascades that regulate cell growth and differentiation. nih.gov The anticancer activity of some thieno[2,3-b]pyridines is thought to be mediated through their interaction with PLC, which in turn affects the cellular dynamics of tubulin-β.

NMDA Receptor Binding: Derivatives of the isomeric thieno[2,3-b]pyridinone scaffold have been developed as potent antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. By using a known quinolinone antagonist as a template, bioisosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring led to compounds with high affinity for the receptor. The most potent derivatives, featuring a 3'-phenoxy moiety, exhibited Kᵢ values in the low nanomolar range (1.1 to 2.0 nM) and protected cells from glutamate-induced toxicity, demonstrating direct interaction with a key neurotransmitter receptor.

Anti-Microbial Action through Specific Molecular Targets

Thieno[3,2-b]pyridine derivatives have demonstrated notable anti-microbial activity, particularly as antifungal agents.

A study focusing on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives identified them as a promising lead scaffold for novel fungicides. Transcriptome analysis of fungal cells treated with a representative compound (I-12) revealed a molecular mode of action involving the disruption of fundamental cellular processes. The primary molecular targets were identified as:

Nitrogen Metabolism: The compound significantly inhibited pathways related to nitrogen metabolism.

Proteasome Pathway: The proteasome system, essential for protein degradation and cellular homeostasis, was also identified as a key target of inhibition.

Certain compounds from this class showed potent in vitro activity against various plant pathogenic fungi, with EC₅₀ values in the low microgram per milliliter range.

Table 3: Antifungal Activity of Tetrahydrothieno[3,2-b]pyridine Derivatives

Pathogen EC₅₀ Range (µg/mL)
C. arachidicola 4.61 - 6.66
R. solani 4.61 - 6.66
S. sclerotiorum 4.61 - 6.66

Additionally, related thienopyridine derivatives have been investigated for their antibacterial properties, with computational docking studies suggesting that they act as inhibitors of the bacterial enzyme E. coli DNA gyrase B. nih.gov

Anti-Cancer Mechanisms at a Cellular and Molecular Level (excluding human clinical data)

The thienopyridine scaffold is a cornerstone for a variety of compounds with potent anti-cancer activity demonstrated in non-clinical models. The mechanisms of action are multifaceted, affecting cell cycle progression, inducing programmed cell death (apoptosis), and altering cellular metabolism.

Cell Cycle Arrest: Thienopyridine derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MD-468), thieno[3,2-b]pyridine compounds caused an increase in the G0/G1 cell population. researchgate.net In contrast, studies on aggressive prostate cancer cells (PC3) using isomeric thieno[2,3-b]pyridines demonstrated a pronounced G2/M phase arrest.

Induction of Apoptosis: A common mechanism for thienopyridine-induced cancer cell death is the activation of apoptosis. In both breast and prostate cancer cell lines, treatment with these compounds led to a significant increase in markers of apoptosis, such as DNA hypodiploidy and the activation of caspases 3 and 7.

Metabolic Reprogramming: A novel thieno[2,3-b]quinoline compound was found to induce a shift in cancer cell metabolism. In breast cancer cells, it lowered the cancer stem cell fraction and influenced a reversal from lipid metabolism to glucose metabolism, impacting pathways such as glycolysis, gluconeogenesis, and pyruvate metabolism.

Chemosensitization: Thieno[2,3-b]pyridine derivatives have been shown to sensitize lung cancer cells to conventional chemotherapy. These compounds markedly enhanced the efficacy of the topoisomerase I (TOP1) inhibitor topotecan, suggesting an interaction with complex DNA repair pathways that cancer cells use to resist treatment.

Table 4: Summary of Anti-Cancer Mechanisms of Thienopyridine Derivatives in Cellular Models

Cancer Type Cell Line(s) Molecular Mechanism
Triple-Negative Breast Cancer MDA-MB-231, MDA-MD-468 G0/G1 phase cell cycle arrest researchgate.net
Breast Cancer MDA-MB-231, MCF-7 Induction of apoptosis, shift from lipid to glucose metabolism
Prostate Cancer PC3 G2/M phase cell cycle arrest, induction of apoptosis
Lung Cancer H460 Sensitization to TOP1 inhibitors via DNA repair pathways

Antioxidant Activity in Biological Systems: Elucidation of Molecular Pathways

Certain derivatives of thieno[3,2-b]pyridine have been specifically designed and evaluated for their antioxidant properties. A study on aminodi(hetero)arylamines derived from a methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate core demonstrated potent antioxidant activity through multiple molecular pathways.

The antioxidant capacity was assessed using a variety of chemical, biochemical, and electrochemical assays:

Radical Scavenging Activity (RSA): The ability to directly neutralize free radicals was measured. The most efficient compound, with an amino group ortho to the linking NH group, showed an EC₅₀ value of 63 µM for RSA.

Reducing Power (RP): This assay measures the ability of a compound to donate an electron, thereby reducing an oxidized intermediate. The same ortho-substituted compound was most effective, with an EC₅₀ of 33 µM.

Inhibition of Lipid Peroxidation: The compounds were tested for their ability to prevent the oxidative degradation of lipids. An aminodiarylamine with the amino group in the para position gave the best results in inhibiting the formation of thiobarbituric acid reactive substances (TBARS) in porcine brain homogenates, with an EC₅₀ of 7 µM, a value lower than the standard antioxidant trolox. This compound was also highly effective in the β-carotene-linoleate system (EC₅₀ of 41 µM).

Electrochemical assays confirmed these findings, showing that the para-substituted diarylamine had the lowest oxidation potential—even lower than trolox—and the highest antioxidant power. These results indicate that the molecular pathway for the antioxidant activity is based on the ability of the aminodiarylamine structure to donate hydrogen atoms or electrons to neutralize free radicals, a capacity that is significantly influenced by the substitution pattern on the aromatic rings.

Table 5: Antioxidant Activity of Lead Thieno[3,2-b]pyridine Aminodiarylamines

Assay Most Active Compound Substitution EC₅₀ (µM)
Radical Scavenging Activity (RSA) Ortho-amino, para-methoxy 63
Reducing Power (RP) Ortho-amino, para-methoxy 33
TBARS Inhibition Para-amino 7
β-Carotene Bleaching Inhibition Para-amino 41

Applications As Advanced Organic Synthetic Intermediates and Scaffolds

Utilization of 7aH-Thieno[3,2-b]pyridin-7-one as a Versatile Building Block in Complex Heterocyclic Synthesis

The thieno[3,2-b]pyridine (B153574) framework is a cornerstone in the synthesis of diverse and complex heterocyclic compounds. ossila.com Its inherent reactivity allows for systematic modifications on both the thiophene (B33073) and pyridine (B92270) rings, making it an adaptable starting material. Synthetic chemists leverage this versatility to introduce a variety of substituents and build intricate molecular designs.

A common strategy involves the functionalization of a precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com This method facilitates the introduction of various aryl and heteroaryl groups at the 3-position of the thiophene ring, yielding a library of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates in moderate to high yields. mdpi.com These reactions demonstrate the scaffold's robustness and its capacity to serve as a platform for creating structurally diverse molecules. mdpi.com

Further derivatization is not limited to C-C bond formation. The thieno[3,2-b]pyridine scaffold has been successfully employed in C-N and C-O coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, to further expand the chemical space around the core structure. mdpi.com The ability to selectively functionalize different positions on the scaffold is crucial for its role as a versatile building block in modern organic synthesis.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on a Thieno[3,2-b]pyridine Precursor mdpi.com

EntryBoron ReagentProductYield
1p-tolyltrifluoroborateMethyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate84%
2(4-chlorophenyl)trifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82%
34-pyridine boronic acidMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66%
43-furanylboronic acidMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52%

Integration into Fused and Polycyclic Aromatic Systems

The planar structure of the thieno[3,2-b]pyridin-7-one core makes it an excellent candidate for integration into larger, fused aromatic systems. The synthesis of such polycyclic molecules is a significant area of research, as these extended conjugated systems often exhibit unique photophysical properties or biological activities.

Methodologies have been developed for the construction of tetracyclic and other polycyclic frameworks using thienopyridine derivatives as key intermediates. For instance, ring-fused 2-pyridones have been synthesized as part of a broader effort to create complex peptidomimetic structures. In a different context, the synthesis of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones involves the fusion of the thienopyridine moiety with a quinolone structure, creating a novel class of compounds with potential antibacterial activity. researchgate.net These synthetic routes showcase the utility of the thienopyridine scaffold in annulation reactions, where new rings are built onto the existing bicyclic core.

The development of one-pot, multi-component reactions has further streamlined the synthesis of fused systems. Such strategies allow for the rapid assembly of complex molecules, like quinazolin-2-one fused imidazo[1,2-a]pyridines, from simpler precursors in a single synthetic operation. beilstein-journals.org While not directly starting from this compound, these methods highlight the general synthetic interest in creating fused heterocyclic systems where a thienopyridinone could serve as a valuable synthon.

Rational Design of Hybrid Molecules Incorporating the Thienopyridinone Motif

A contemporary strategy in drug discovery involves the creation of hybrid molecules, which are stable chemical entities combining two or more distinct pharmacophores. mdpi.com This approach aims to develop compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. The thieno[3,2-b]pyridin-7-one scaffold is an attractive component for such designs due to its established biological relevance and synthetic tractability.

Researchers have designed and synthesized hybrid molecules by linking the thienopyridine core to other biologically active moieties. For example, novel 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been reported. mdpi.com In this design, the thienopyridine unit is connected via a thioether linkage to a phenylurea fragment, a structure known to be present in kinase inhibitors like Sorafenib. mdpi.com This rational design combines the structural features of the thienopyridine with the urea (B33335) pharmacophore to create compounds with potential antiangiogenic and antitumor properties. mdpi.com The synthesis of such hybrids relies on the ability to selectively functionalize the thienopyridine core, for instance, at the 7-position, to append the second molecular entity.

Precursors for Specialized Reagents and Ligands

The thieno[3,2-b]pyridin-7-one scaffold and its derivatives serve as critical precursors for the synthesis of specialized reagents and ligands, particularly in the context of medicinal chemistry and materials science. By introducing specific functional groups onto the core structure, chemists can generate advanced intermediates tailored for subsequent, highly specific transformations.

A key example is the preparation of halogenated thienopyridines, such as 7-chloro-thieno[3,2-b]pyridine. pipzine-chem.com The chlorine atom acts as a versatile leaving group, enabling a wide range of cross-coupling reactions to introduce new substituents at the 7-position. This transforms the simple halogenated precursor into a powerful platform for generating libraries of derivatives for structure-activity relationship (SAR) studies. mdpi.com

Furthermore, the thieno[3,2-b]pyridine scaffold is the basis for a new series of highly selective protein kinase inhibitors. researchgate.net In this application, the core structure acts as a template that is systematically decorated with various substituents to achieve potent and selective binding to the target kinase. researchgate.net The resulting molecules are essentially specialized ligands designed to fit into the ATP-binding pocket of kinases like Haspin. researchgate.net The synthesis of these complex ligands begins with functionalized thienopyridine precursors, demonstrating the scaffold's crucial role as a starting point for creating high-value, specialized chemical tools. researchgate.net

Emerging Research Directions and Future Perspectives for 7ah Thieno 3,2 B Pyridin 7 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thieno[3,2-b]pyridine (B153574) derivatives has traditionally relied on established, multi-step procedures. However, the future of organic synthesis is increasingly driven by the principles of green and sustainable chemistry, emphasizing efficiency, safety, and minimal environmental impact. Research in this area is focused on developing novel methodologies that align with these principles.

Key Developments:

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction for the construction of complex heterocyclic systems like thienopyridines. researchgate.netmdpi.com These reactions combine three or more reactants in a single step, which significantly improves efficiency by reducing the number of synthetic steps, minimizing solvent waste, and saving time and energy. researchgate.net

Eco-Friendly and Unconventional Conditions: There is a clear shift towards using environmentally benign solvents, such as water, and employing energy-efficient reaction conditions. niscpr.res.in Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for pyridine (B92270) derivatives. nih.gov Furthermore, visible light-promoted reactions are being explored as a green approach for constructing thieno[3,2-b]pyridines, leveraging light as a renewable energy source to drive chemical transformations. tandfonline.com

Catalyst Innovation: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, remain central to functionalizing the thieno[3,2-b]pyridine core. mdpi.com Future work will likely focus on developing more sustainable catalytic systems, including those with higher turnover numbers, lower catalyst loadings, and the use of non-precious metal catalysts.

Synthetic MethodologyKey FeaturesSustainability Aspect
Multicomponent Reactions Multiple bonds formed in a single operation from three or more reactants.High atom economy, reduced waste, fewer purification steps. researchgate.netmdpi.com
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and efficiently.Reduced reaction times, improved yields, energy efficiency. nih.gov
Visible Light Photoredox Catalysis Utilizes visible light to initiate chemical reactions via a photocatalyst.Use of a renewable energy source, mild reaction conditions. tandfonline.com
Aqueous Media Synthesis Employs water as a solvent.Non-toxic, non-flammable, and readily available solvent. niscpr.res.in

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new thieno[3,2-b]pyridin-7-one derivatives. These computational tools can process vast datasets to identify patterns and make predictions far beyond human capability.

In Silico Screening and QSAR: Computational techniques are already being used to accelerate the design of new compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help elucidate the pharmacophoric features necessary for biological activity. rsc.orgrsc.orgnih.gov These models can predict the potency of new, unsynthesized analogues, allowing researchers to prioritize the most promising candidates and reduce the need for extensive, resource-intensive synthesis and screening. rsc.orgnih.govresearchgate.net

AI-Driven Retrosynthesis: A significant future direction is the application of AI to retrosynthesis planning. arxiv.orgarxiv.orgengineering.org.cn AI-driven platforms can analyze the complex thieno[3,2-b]pyridin-7-one structure and propose viable, efficient, and novel synthetic routes. engineering.org.cnmit.edu By learning from the vast repository of published chemical reactions, these tools can help overcome synthetic challenges and accelerate the creation of new molecular libraries. arxiv.org

Scaffold Hopping and Virtual Screening: AI algorithms can be employed for "scaffold hopping," where the thieno[3,2-b]pyridin-7-one core might be identified as a suitable replacement for a known pharmacophore. nih.govnih.gov Virtual screening of large compound libraries against biological targets, guided by machine learning models, can rapidly identify novel thieno[3,2-b]pyridine-based hits for further development. nih.gov

In-depth Mechanistic Understanding of Complex Biological Interactions

While many thieno[3,2-b]pyridin-7-one derivatives have shown potent biological activity, future research is moving beyond simple activity screening to a deeper, mechanistic understanding of how these molecules interact with their biological targets.

Protein Kinase Inhibition: The thieno[3,2-b]pyridine scaffold has proven to be an attractive template for highly selective protein kinase inhibitors. researchgate.netnih.gov A key finding is that the core's weak interaction with the kinase hinge region allows for diverse binding modes, leading to high kinome-wide selectivity. researchgate.netnih.gov These compounds often act as ATP-competitive inhibitors that anchor into the back pocket of the ATP-binding site, a mechanism that distinguishes them from many traditional ATP-mimetic inhibitors. researchgate.net Targets in this class include Haspin, Cyclin-Dependent Kinase-Like kinases (CDKLs), c-Met, and VEGFR2. researchgate.netnih.govnih.govnih.gov

Targeting Infectious Diseases: Research has demonstrated the potential of thieno[3,2-b]pyridinone derivatives against Mycobacterium tuberculosis. Mechanistic studies confirmed that these compounds target the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Diverse Therapeutic Areas: The versatility of the scaffold is evident from the range of other targets identified. Derivatives have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), and modulators of DNA repair pathways, highlighting the scaffold's broad therapeutic potential. researchgate.netmdpi.comnih.govnih.gov

Exploration of New Chemical Space Based on the Thieno[3,2-b]pyridin-7-one Core

A major thrust of current and future research is the systematic exploration of the chemical space around the thieno[3,2-b]pyridin-7-one nucleus. By strategically modifying the core structure with a variety of substituents, scientists aim to discover novel compounds with improved potency, selectivity, and drug-like properties.

This exploration involves creating libraries of compounds by functionalizing different positions on the thiophene (B33073) and pyridine rings. This "mapping" of the chemical space has led to the identification of highly selective inhibitors for previously underexplored protein kinases like Haspin. researchgate.netnih.gov The goal is to build a comprehensive structure-activity relationship (SAR) that guides the rational design of next-generation therapeutics for a wide range of diseases, including cancer and infectious diseases. nih.govnih.gov

The table below summarizes the diverse biological targets that have been successfully modulated by exploring the chemical space of the thieno[3,2-b]pyridine scaffold.

Biological Target ClassSpecific Target(s)Therapeutic Area
Protein Kinases Haspin, CDKLs, c-Met, VEGFR2, Src, Pim-1Oncology mdpi.comresearchgate.netnih.govtandfonline.com
Bacterial Enzymes Enoyl-ACP reductase (InhA)Infectious Disease (Tuberculosis) nih.gov
Ion Channels/Receptors NMDA ReceptorNeuroscience researchgate.net
Signaling Enzymes Phosphoinositide-specific phospholipase C (PI-PLC)Oncology mdpi.comnih.gov
DNA Repair Enzymes Tyrosyl-DNA phosphodiesterase 1 (TDP1)Oncology (Chemosensitization) nih.gov

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biophysical Techniques

To gain a precise understanding of molecular interactions, future research will increasingly rely on an interdisciplinary approach that couples chemical synthesis with sophisticated biophysical methods. While synthesis provides the molecules, biophysical techniques offer a direct window into their binding behavior.

Structural Biology: X-ray crystallography is a cornerstone technique for visualizing the precise binding mode of thieno[3,2-b]pyridine inhibitors. For example, crystallographic studies have been used to determine how different isomers bind within the active site of the Haspin kinase, providing invaluable information for structure-based drug design. researchgate.net

Binding Thermodynamics and Kinetics: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are becoming indispensable. ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). harvard.edumalvernpanalytical.comtainstruments.com SPR, a label-free, real-time method, is used to measure not only the affinity but also the kinetics of binding (the on- and off-rates, kon/koff). helsinki.finuvisan.com This detailed information is crucial for selecting and optimizing drug candidates, as both strong affinity and appropriate residence time on the target are often required for efficacy.

The integration of these techniques allows for a continuous feedback loop: synthesis creates novel compounds, biophysical methods characterize their interaction with the target, structural biology reveals the binding mode, and this collective information guides the design of the next generation of more effective molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.